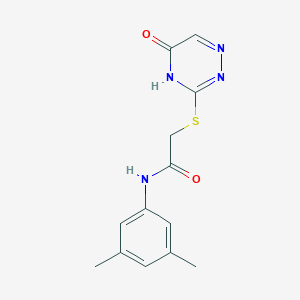

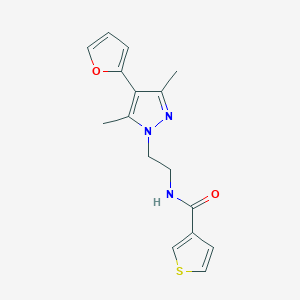

![molecular formula C20H21NO6 B2416958 (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 1008192-78-6](/img/structure/B2416958.png)

(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of bicyclo[2.2.1]heptane, which is a type of organic compound known as a bridged hydrocarbon . The “bicyclo” prefix indicates that the molecule contains two rings that share more than two atoms, and the numbers in brackets (2.2.1) describe the number of atoms in each part of the ring system .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic ring system, with the various functional groups (nitro, oxo, carboxylate) attached at specific positions. The (1S,2S,4S) prefix indicates the stereochemistry of the molecule, i.e., the spatial arrangement of the atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the nitro group is electron-withdrawing, which could make the molecule susceptible to nucleophilic attack. The carboxylate group could potentially engage in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like nitro and carboxylate could impact the compound’s solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Organocatalysis and Transition-Metal Catalysis

This compound has been investigated in the context of organocatalysis. Organocatalysis involves using organic molecules as catalysts to promote chemical reactions. The compound’s structure suggests potential reactivity, and researchers have explored its role in asymmetric catalysis . Specifically, it has been used in the synthesis of other compounds through Michael addition reactions and nucleophilic aromatic substitutions.

Bifunctional Hydrogen-Bond Donor Organocatalysts

The compound’s chiral center and bicyclo[2.2.1]heptane framework make it an interesting candidate for bifunctional hydrogen-bond donor organocatalysts. These catalysts simultaneously activate both nucleophilic and electrophilic reactants. Researchers have developed efficient bifunctional organocatalysts based on similar scaffolds, such as camphor-1,3-diamine derivatives. These catalysts find applications in various synthetic transformations .

Synthetic Methodology

The compound’s synthesis pathway involves a three-step process from camphor-derived diamine. Researchers have confirmed its structure using various spectroscopic techniques. Further optimization of the synthetic route and exploration of related derivatives could enhance its utility in synthetic chemistry .

Diabetes and Metabolic Disorders

Interestingly, related compounds have shown effects on blood glucose levels and insulin regulation. While not directly studied for this compound, its structural features warrant investigation in the context of diabetes and metabolic disorders. Animal studies could provide insights into its potential as an anti-diabetic agent .

Formal [4 + 2] Cycloaddition Reactions

The compound’s bicyclo[2.2.1]heptane core could be exploited in formal [4 + 2] cycloaddition reactions. Such reactions allow rapid access to diverse bicyclo[2.2.1]heptane-1-carboxylates, which have applications in synthetic chemistry. Researchers have achieved enantioselective synthesis of these compounds using organocatalysis .

Eigenschaften

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 6-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c1-19(2)12-6-7-20(19,3)16(10-12)27-18(23)14-9-11-8-13(21(24)25)4-5-15(11)26-17(14)22/h4-5,8-9,12,16H,6-7,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKHNBFWANDRDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

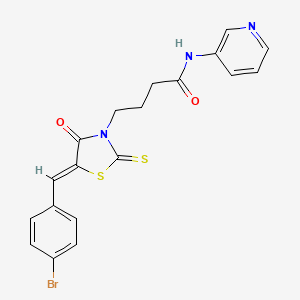

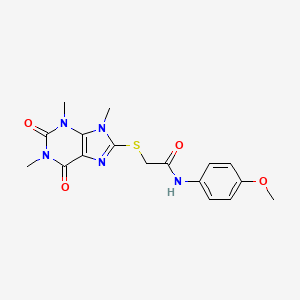

![2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2416876.png)

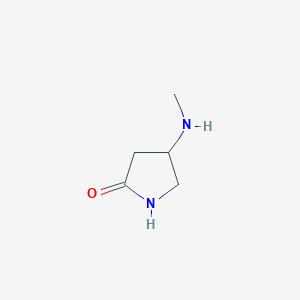

![2-[2-[(Z)-2-cyano-3-(2,4-difluoroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2416877.png)

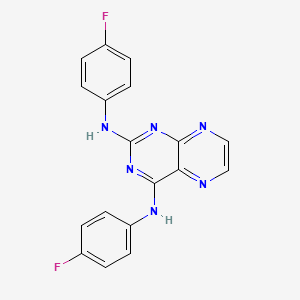

![Methyl (E)-4-[[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2416879.png)

![2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2416880.png)

![tert-Butyl ((1-aminotetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-4-yl)methyl)carbamate](/img/structure/B2416882.png)

![5-Pyrrolidin-1-ylsulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2416887.png)

![(2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2416890.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2416897.png)